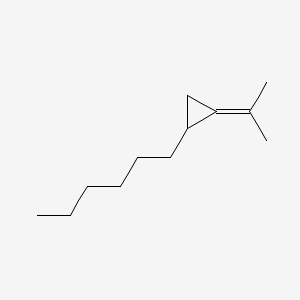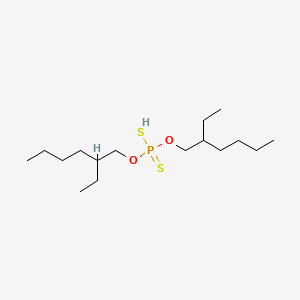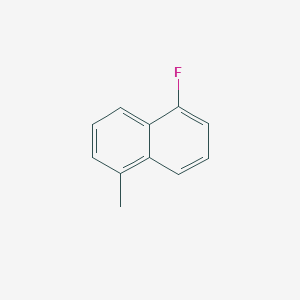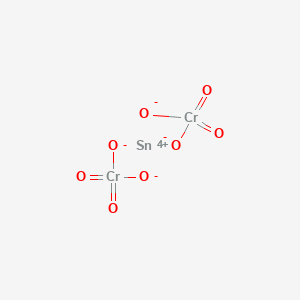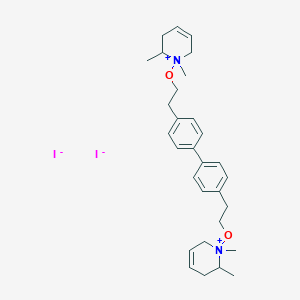
2-Pipecolinium, (4,4'-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pipecolinium, (4,4’-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide) is a complex organic compound with the molecular formula C30H42I2N2O2. This compound is known for its unique structure, which includes a biphenyl core linked to two pipecolinium groups through oxoethylene bridges. The presence of iodine atoms in its structure adds to its distinct chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pipecolinium, (4,4’-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide) typically involves the reaction of biphenyl derivatives with pipecolinium salts under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product, which is essential for its applications in various fields .
化学反应分析
Types of Reactions
2-Pipecolinium, (4,4’-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium iodide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized biphenyl derivatives, while substitution reactions can produce halogenated or functionalized biphenyl compounds .
科学研究应用
2-Pipecolinium, (4,4’-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 2-Pipecolinium, (4,4’-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved in its action may include signal transduction, gene expression, and metabolic regulation .
相似化合物的比较
Similar Compounds
4-Pipecolinium, 1,1’-(4,4’-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide): Similar structure but with different substituents.
1,1’-(4,4’-Biphenylylenebis(2-Oxoethylene))Bis(1-Methyl-4-Pipecolinium Diiodide): Another closely related compound with similar properties.
Uniqueness
2-Pipecolinium, (4,4’-biphenylylenebis(2-oxoethylene))bis(1-methyl-, diiodide) is unique due to its specific structural arrangement and the presence of iodine atoms, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
属性
CAS 编号 |
23617-24-5 |
|---|---|
分子式 |
C30H42I2N2O2 |
分子量 |
716.5 g/mol |
IUPAC 名称 |
1-[2-[4-[4-[2-[(1,2-dimethyl-3,6-dihydro-2H-pyridin-1-ium-1-yl)oxy]ethyl]phenyl]phenyl]ethoxy]-1,2-dimethyl-3,6-dihydro-2H-pyridin-1-ium;diiodide |
InChI |
InChI=1S/C30H42N2O2.2HI/c1-25-9-5-7-21-31(25,3)33-23-19-27-11-15-29(16-12-27)30-17-13-28(14-18-30)20-24-34-32(4)22-8-6-10-26(32)2;;/h5-8,11-18,25-26H,9-10,19-24H2,1-4H3;2*1H/q+2;;/p-2 |
InChI 键 |
OBPSPSGWVRIREE-UHFFFAOYSA-L |
规范 SMILES |
CC1CC=CC[N+]1(C)OCCC2=CC=C(C=C2)C3=CC=C(C=C3)CCO[N+]4(CC=CCC4C)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


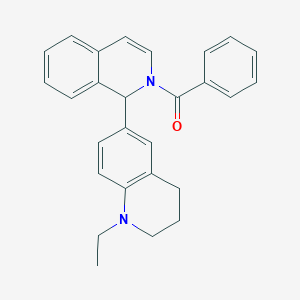
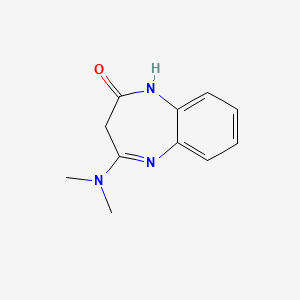
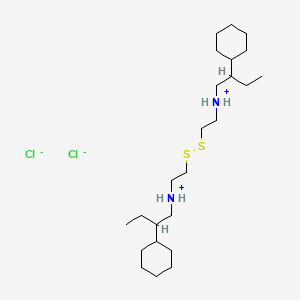
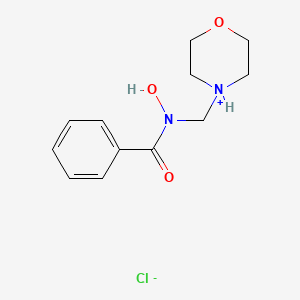



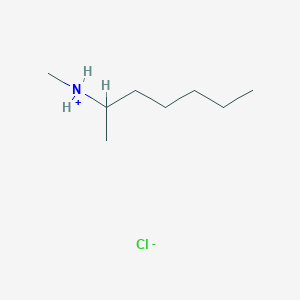
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13751803.png)
